molecular formula C27H21NO5S B2877077 N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-9,10-dioxoanthracene-2-sulfonamide CAS No. 670258-24-9

N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-9,10-dioxoanthracene-2-sulfonamide

Cat. No.: B2877077
CAS No.: 670258-24-9
M. Wt: 471.53
InChI Key: PLVVBWVVOPTIPI-UHFFFAOYSA-N
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Description

N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-9,10-dioxoanthracene-2-sulfonamide is a useful research compound. Its molecular formula is C27H21NO5S and its molecular weight is 471.53. The purity is usually 95%.
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Scientific Research Applications

Metabolic Activation and Carcinogenic Potential

Studies have shown that certain compounds, including those structurally related to the query compound, are metabolically activated to electrophilic, mutagenic, and carcinogenic sulfuric acid esters by sulfotransferase activity in rat liver. This metabolic activation plays a crucial role in the formation of DNA and RNA adducts, contributing to their mutagenicity and carcinogenicity. For example, the activation of 9-hydroxymethyl-10-methylanthracene to sulfuric acid ester metabolites has been observed to result in hepatic benzylic DNA adducts, indicating a pathway to mutagenesis and carcinogenesis (Surh et al., 1990).

Chemical Transformations and Synthesis

Research on the chemical transformations of similar compounds reveals their potential in synthetic chemistry. For instance, the synthesis of anthracene capped isobenzofuran as a synthon for iptycene derivatives demonstrates the versatility of these compounds in creating complex molecular structures, highlighting their importance in material science and organic synthesis (Pei et al., 2011).

Environmental Fate and Ecological Impact

The environmental fate of by-products from coal conversion, such as anthracene and dibenzofuran, has been studied to understand their persistence and transformation in ecosystems. These studies contribute to our knowledge of pollution and environmental chemistry, offering insights into the biodegradation processes that mitigate the environmental impact of these compounds (Lu et al., 1978).

Antimicrobial and Enzyme Inhibition Applications

Compounds with sulfonamide groups have been investigated for their antimicrobial properties and enzyme inhibition capabilities, playing a significant role in drug design and pharmacology. For example, novel thiophene derivatives with sulfonamide, isoxazole, and anthracene moieties have shown potential as anticancer agents, demonstrating the therapeutic applications of these compounds (Ghorab et al., 2014).

Properties

IUPAC Name

N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-9,10-dioxoanthracene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO5S/c1-15-6-10-24-21(12-15)22-13-16(7-11-25(22)33-24)28-34(31,32)17-8-9-20-23(14-17)27(30)19-5-3-2-4-18(19)26(20)29/h2-5,7-9,11,13-15,28H,6,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVVBWVVOPTIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC5=C(C=C4)C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.